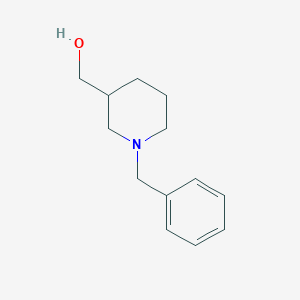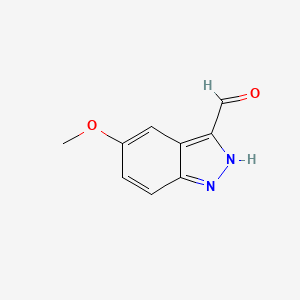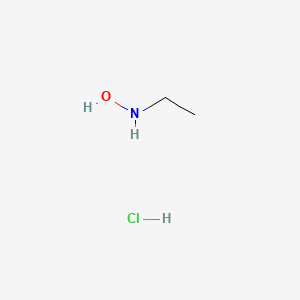
(1-Benzyl-3-piperidinyl)methanol
Vue d'ensemble
Description
“(1-Benzyl-3-piperidinyl)methanol” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 g/mol . The compound is also known by other synonyms such as “1-Benzyl-3-hydroxymethylpiperidine” and “(1-BENZYLPIPERIDIN-3-YL)METHANOL HYDROCHLORIDE” among others .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The InChI string for “(1-Benzyl-3-piperidinyl)methanol” is InChI=1S/C13H19NO/c15-11-13-7-4-8-14 (10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 . The Canonical SMILES is C1CC (CN (C1)CC2=CC=CC=C2)CO .
Chemical Reactions Analysis
While specific chemical reactions involving “(1-Benzyl-3-piperidinyl)methanol” are not mentioned in the search results, piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction .
Physical And Chemical Properties Analysis
“(1-Benzyl-3-piperidinyl)methanol” has a molecular weight of 205.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 205.146664230 g/mol and its monoisotopic mass is also 205.146664230 g/mol . The topological polar surface area is 23.5 Ų .
Applications De Recherche Scientifique
Pharmacological Synthesis
(1-Benzyl-3-piperidinyl)methanol is a valuable intermediate in the synthesis of piperidine derivatives, which are prevalent in pharmaceuticals. Piperidine structures are found in over twenty classes of drugs, including alkaloids . The compound’s versatility allows for the creation of various pharmacologically active molecules, potentially leading to new treatments for diseases.
Anticancer Research
Piperidine derivatives, including those synthesized from (1-Benzyl-3-piperidinyl)methanol, have been investigated for their anticancer properties . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncology therapeutics.
Neurodegenerative Disease Treatment
The structural motif of piperidine is significant in the development of drugs for neurodegenerative diseases. Compounds derived from (1-Benzyl-3-piperidinyl)methanol may lead to new treatments for conditions such as Alzheimer’s and Parkinson’s disease, given the importance of piperidine in medicinal chemistry .
Antimicrobial Agents
Research into piperidine derivatives has shown potential in creating new antimicrobial agents. With (1-Benzyl-3-piperidinyl)methanol as a starting point, scientists can develop compounds that combat resistant strains of bacteria and other pathogens .
Analgesic and Anti-inflammatory Drugs
The piperidine nucleus is a common feature in analgesic and anti-inflammatory drugs. Derivatives of (1-Benzyl-3-piperidinyl)methanol could be synthesized to explore new pain relief medications with potentially fewer side effects .
Material Science
While not directly related to (1-Benzyl-3-piperidinyl)methanol, piperidine structures have been used in material science to create innovative materials with unique properties, such as textiles that provide passive cooling . This demonstrates the broad potential of piperidine-related research in developing advanced materials.
Antiperspirant Action Research
In the field of personal care, understanding the local mode of action of antiperspirants is crucial. Piperidine derivatives, potentially synthesized from (1-Benzyl-3-piperidinyl)methanol, can be used to study the interaction of these products with the skin at a chemical level using advanced probing techniques .
Proteomics Research
(1-Benzyl-3-piperidinyl)methanol is also used in proteomics research, where it may serve as a biochemical tool for studying protein interactions and functions. This can lead to a deeper understanding of cellular processes and disease mechanisms .
Orientations Futures
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “(1-Benzyl-3-piperidinyl)methanol” and similar compounds may continue to be of interest in pharmaceutical research.
Propriétés
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYNZFTVPXBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439246 | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperidin-3-yl)methanol | |
CAS RN |
85387-44-6 | |
| Record name | 1-(Phenylmethyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85387-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)









